REACTION_SMILES
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[CH2:22]([OH:23])[CH3:24].[CH3:1][C:2]1([CH3:21])[c:3]2[cH:4][cH:5][c:6]([C:14]([C:15](=[O:16])[O:17][CH2:18][CH3:19])=[O:20])[cH:7][c:8]2[C:9]([CH3:12])([CH3:13])[CH2:10][CH2:11]1.[Na+:26].[OH-:25].[OH2:27]>>[CH3:1][C:2]1([CH3:21])[c:3]2[cH:4][cH:5][c:6]([C:14]([C:15](=[O:16])[OH:17])=[O:20])[cH:7][c:8]2[C:9]([CH3:12])([CH3:13])[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)C(=O)c1ccc2c(c1)C(C)(C)CCC2(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)c1ccc2c(c1)C(C)(C)CCC2(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)CCC(C)(C)c2cc(C(=O)C(=O)O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |